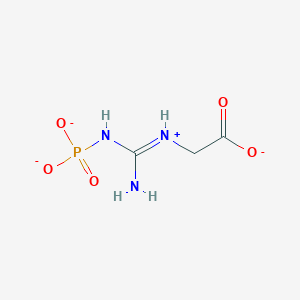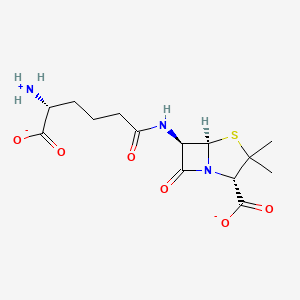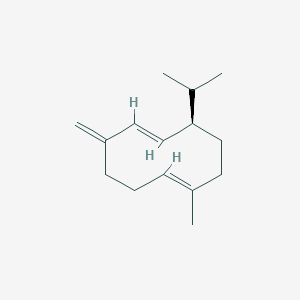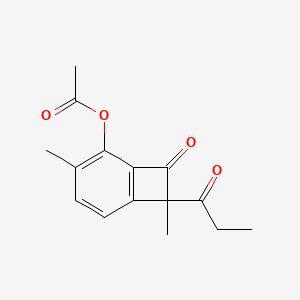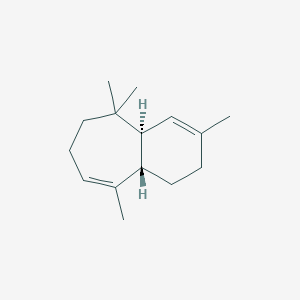![molecular formula C28H33ClN4O8 B1262806 N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)
N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATTO 520-4 is a dicarboximide. It derives from an ATTO 520-2.
Scientific Research Applications
Fluorescent Probe for Glutathione Detection A rhodamine B-based fluorescent probe similar to the compound was synthesized for the selective detection of glutathione, a vital cellular antioxidant. This probe showed excellent selectivity and sensitivity for glutathione over other amino acids, and its effectiveness was demonstrated in live cell imaging (Wu Xiaolei et al., 2016).
Cancer Imaging A compound structurally related to the specified chemical was developed as a positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This tracer, prepared via nucleophilic substitution and chromatography, has potential for enhancing cancer diagnosis (Ji‐Quan Wang et al., 2005).
Antioxidant Activity in Synthetic Compounds Research on pyrrolyl selenolopyridine derivatives, which share structural similarities, indicated significant antioxidant activity. These compounds were synthesized using various reactions and showed better antioxidant capabilities than ascorbic acid (R. Zaki et al., 2017).
Synthesis of Heterobifunctional Coupling Agents A study focused on the synthesis of a heterobifunctional coupling agent, including a moiety similar to the chemical . This agent is essential for chemoselective conjugation in protein and enzyme studies, and its synthesis method offers high purity and yield, beneficial for similar applications (R. E. Reddy et al., 2005).
Development of Pharmaceutical Compounds Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound with a similar structure, was analyzed for pharmaceutical applications. Its polymorphic forms presented challenges in analytical and physical characterization, highlighting the complexity of developing pharmaceuticals with such structures (F. Vogt et al., 2013).
Synthesis of New Heterocycles Compounds structurally related have been used in the synthesis of new heterocycles. These synthesized heterocycles have potential applications in various fields, including medicinal chemistry (H. El-Kashef et al., 2000).
properties
Product Name |
N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate |
|---|---|
Molecular Formula |
C28H33ClN4O8 |
Molecular Weight |
589 g/mol |
IUPAC Name |
[9-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate |
InChI |
InChI=1S/C28H32N4O4.ClHO4/c1-5-29-22-15-24-20(13-17(22)3)19(21-14-18(4)23(30-6-2)16-25(21)36-24)7-8-26(33)31-11-12-32-27(34)9-10-28(32)35;2-1(3,4)5/h9-10,13-16,29H,5-8,11-12H2,1-4H3,(H,31,33);(H,2,3,4,5) |
InChI Key |
DGEQWOHLXNEPEL-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)CCC(=O)NCCN4C(=O)C=CC4=O.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)CCC(=O)NCCN4C(=O)C=CC4=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



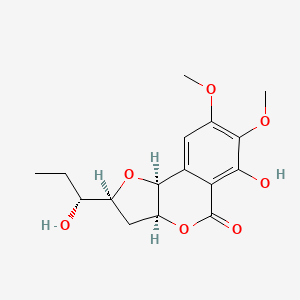
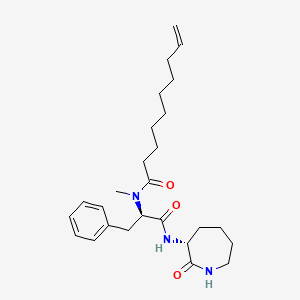
![3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate](/img/structure/B1262725.png)
